Superior CRF2 vs. CRF1 Selectivity Ratio: A >384-Fold Window for Unambiguous Pathway Analysis
Astressin2-B exhibits a clear and quantifiable selectivity advantage over non-selective CRF antagonists. In direct binding competition assays against human CRF receptors, Astressin2-B demonstrated an IC50 of 1.3 nM for CRF2, whereas its affinity for CRF1 was >500 nM [1]. This yields a selectivity ratio of >384-fold for CRF2 over CRF1. In contrast, the non-selective comparator astressin B binds to both receptors with comparable high affinity, while the CRF2-preferring antagonist antisauvagine-30 has been shown to engage CRF1 at concentrations only 3-4 orders of magnitude higher than its CRF2 binding constants, potentially leading to off-target effects in vivo [2].
| Evidence Dimension | Receptor Binding Affinity (Selectivity Ratio) |
|---|---|
| Target Compound Data | CRF2 IC50 = 1.3 nM; CRF1 IC50 > 500 nM |
| Comparator Or Baseline | Astressin B (non-selective CRF1/CRF2 antagonist) and Antisauvagine-30 (CRF2-preferring antagonist) |
| Quantified Difference | Astressin2-B Selectivity Ratio: >384-fold for CRF2 vs. CRF1. Comparator (Antisauvagine-30): CRF1 activity observed at concentrations 3-4 orders of magnitude above its CRF2 binding constants. |
| Conditions | Radioligand displacement assays using [125I]sauvagine on membranes from CHO cells expressing human CRF2 and CRF1. |
Why This Matters
This >384-fold selectivity window ensures that CRF2-specific effects can be studied without the confounding variable of CRF1 blockade, a critical requirement for accurate pathway validation and drug target deconvolution.
- [1] Rivier JE, et al. Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists. J Med Chem. 2002;45(21):4737-47. PMID: 12361401. View Source
- [2] Zorrilla EP, et al. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS One. 2013;8(8):e63942. PMID: 24269930. View Source
